molecular formula C3H3BF3K B6250306 potassium trifluoro(prop-1-yn-1-yl)boranuide CAS No. 1500106-31-9

potassium trifluoro(prop-1-yn-1-yl)boranuide

Cat. No.: B6250306
CAS No.: 1500106-31-9
M. Wt: 145.96 g/mol
InChI Key: FOAAFUWOUIXREQ-UHFFFAOYSA-N
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Description

Potassium trifluoro(prop-1-yn-1-yl)boranuide is a chemical compound with the molecular formula C3H3BF3K. It is a trifluoroborate salt that contains a propynyl group attached to the boron atom. This compound is known for its unique reactivity and is used in various chemical synthesis applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(prop-1-yn-1-yl)boranuide can be synthesized through the reaction of propargylic alcohols with boron trifluoride etherate, followed by the addition of potassium hydroxide. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is cooled to -78°C to facilitate the formation of the trifluoroborate salt .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature and inert atmosphere, to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(prop-1-yn-1-yl)boranuide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.

    Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Oxidizing Agents: Hydrogen peroxide and other peroxides can be used to oxidize the compound.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted boron compounds can be formed.

    Coupling Products: The major products of coupling reactions are biaryl compounds or other carbon-carbon bonded structures.

    Oxidation Products: Oxidation can lead to the formation of boronic acids or borate esters.

Scientific Research Applications

Potassium trifluoro(prop-1-yn-1-yl)boranuide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents due to its unique reactivity.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of potassium trifluoro(prop-1-yn-1-yl)boranuide involves the interaction of the trifluoroborate group with various molecular targets. In coupling reactions, the boron atom forms a complex with the catalyst, facilitating the transfer of the propynyl group to the target molecule. The trifluoroborate group enhances the reactivity and stability of the compound, making it a valuable reagent in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro(prop-1-en-2-yl)boranuide
  • Potassium trifluoro(hex-1-yn-1-yl)boranuide
  • Potassium trifluoro(3-hydroxy-3-(4-(trifluoromethyl)phenyl)prop-1-ynyl)borate

Uniqueness

Potassium trifluoro(prop-1-yn-1-yl)boranuide is unique due to its propynyl group, which provides distinct reactivity compared to other trifluoroborate salts. The presence of the triple bond in the propynyl group allows for additional synthetic transformations, making it a versatile reagent in organic synthesis .

Properties

CAS No.

1500106-31-9

Molecular Formula

C3H3BF3K

Molecular Weight

145.96 g/mol

IUPAC Name

potassium;trifluoro(prop-1-ynyl)boranuide

InChI

InChI=1S/C3H3BF3.K/c1-2-3-4(5,6)7;/h1H3;/q-1;+1

InChI Key

FOAAFUWOUIXREQ-UHFFFAOYSA-N

Canonical SMILES

[B-](C#CC)(F)(F)F.[K+]

Purity

95

Origin of Product

United States

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